1,3-Butylene glycol 3-stearate
Description
1,3-Butylene glycol 3-stearate is a monoester derived from 1,3-butanediol (CAS 6290-03-5) and stearic acid. Its molecular structure consists of a four-carbon glycol backbone with a stearate (C18 fatty acid) ester group attached to the third hydroxyl position.
Properties
CAS No. |
89457-57-8 |
|---|---|
Molecular Formula |
C22H44O3 |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
4-hydroxybutan-2-yl octadecanoate |
InChI |
InChI=1S/C22H44O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(24)25-21(2)19-20-23/h21,23H,3-20H2,1-2H3 |
InChI Key |
NTGPOQUYQAPDHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Butylene glycol 3-stearate is typically synthesized through an esterification reaction between 1,3-butylene glycol and stearic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often involve heating the reactants to a temperature range of 150-200°C to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of 1,3-butylene glycol 3-stearate involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed in the presence of a catalyst. The resulting ester is then purified through distillation or other separation techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1,3-Butylene glycol 3-stearate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 1,3-butylene glycol and stearic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts such as sodium methoxide or potassium hydroxide.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products:
Hydrolysis: 1,3-butylene glycol and stearic acid.
Transesterification: Various esters depending on the alcohol used.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Scientific Research Applications
1,3-Butylene glycol 3-stearate has several scientific research applications, including:
Cosmetics: Used as an emollient, surfactant, and emulsifier in skincare and haircare products.
Pharmaceuticals: Acts as an excipient in drug formulations to enhance the stability and delivery of active ingredients.
Chemical Manufacturing: Utilized in the synthesis of other chemical compounds and as a solvent in various reactions.
Biology: Studied for its potential effects on cell membranes and its role in lipid metabolism.
Mechanism of Action
The mechanism of action of 1,3-butylene glycol 3-stearate primarily involves its interaction with lipid membranes. As an ester, it can integrate into lipid bilayers, affecting their fluidity and stability. This property is particularly useful in cosmetic formulations where it helps to maintain the integrity of skin and hair. Additionally, its surfactant properties enable it to reduce surface tension, aiding in the emulsification of oils and water.
Comparison with Similar Compounds
Butyl Stearate (CAS 123-95-5)
Structural Differences :
- Butyl stearate is a monoester of butanol (C4H9OH) and stearic acid, lacking the dual hydroxyl groups of 1,3-butanediol.
- Molecular Formula : C22H44O2 vs. C22H42O3 (hypothesized for 1,3-butylene glycol 3-stearate).
Functional Properties :
- Butyl stearate is widely used as a lubricant and plasticizer due to its non-polarity and low viscosity. In contrast, the glycol backbone of 1,3-butylene glycol 3-stearate may enhance solubility in polar solvents, making it suitable for cosmetic formulations .
Butylene Glycol 1-Caprate 3-Caprylate (ECHA ID: 73KW58OP8O)
Structural Differences :
- This compound is a diester of 1,3-butanediol with caprate (C10) and caprylate (C8) fatty acids.
- Molecular Formula: C22H42O4 vs. C22H42O3 (hypothesized for the stearate monoester).
Functional Properties :
- The dual ester groups increase hydrophobicity compared to monoesters. The shorter carbon chains (C8/C10) may lower melting points relative to stearate (C18), influencing applications in skincare as lighter emollients .
1,3-Butylene Glycol Diacetate (CAS Not Specified)
Structural Differences :
- A diester of 1,3-butanediol with two acetate (C2) groups.
- Molecular Formula : C8H12O4 (inferred).
Functional Properties :
1,3-Butylene Glycol (Parent Compound)
- CAS Variants: Conflicting CAS numbers are noted (110-63-4 in vs. 6290-03-5 in ), likely due to isomer mislabeling.
- Role : The unmodified glycol (C4H10O2) serves as a humectant in cosmetics. Esterification modulates its hydrophilicity, expanding its utility .
Data Table: Key Properties of Compared Compounds
| Compound | Molecular Formula | Ester Type | Chain Length | Key Applications |
|---|---|---|---|---|
| 1,3-Butylene Glycol 3-Stearate* | C22H42O3 | Monoester | C18 | Cosmetics (hypothesized) |
| Butyl Stearate | C22H44O2 | Monoester | C18 | Lubricants, plastics |
| Butylene Glycol 1-Caprate 3-Caprylate | C22H42O4 | Diester | C8/C10 | Skincare emollients |
| 1,3-Butylene Glycol Diacetate | C8H12O4 | Diester | C2 | Pharmaceutical solvents |
*Hypothesized formula based on esterification calculations.
Research Findings and Trends
- Chain Length vs. Functionality : Longer fatty acid chains (e.g., stearate) enhance lipid solubility and stability in emulsions, while shorter chains (e.g., caprylate) improve spreadability .
- Industrial Demand : highlights growing use of 1,3-butanediol derivatives in cosmetics, driven by their biodegradability and low toxicity .
- Safety Gaps: Limited SDS data for 1,3-butylene glycol 3-stearate necessitate further toxicological studies to confirm safe handling practices.
Q & A
Q. What are the optimal synthetic routes for producing high-purity 1,3-butylene glycol 3-stearate, and how do reaction conditions influence esterification efficiency?
- Methodological Answer : The esterification of 1,3-butanediol with stearic acid typically employs acid catalysis (e.g., sulfuric acid) or enzymatic methods. Key parameters include:
- Molar ratio : A 1:1 molar ratio of diol to stearic acid minimizes byproducts like diesters.
- Temperature : 110–130°C for acid catalysis; enzymatic methods (lipases) require milder conditions (30–60°C).
- Catalyst loading : 1–5% w/w for sulfuric acid; enzyme stability must be monitored for reuse.
Post-synthesis, purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the monoester . Purity should be confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can researchers characterize the structural and thermal properties of 1,3-butylene glycol 3-stearate?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm ester bond formation (e.g., carbonyl carbon at ~170 ppm in -NMR) and quantify regioselectivity .
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (expected m/z: ~398.6 for CHO).
- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition typically occurs above 200°C. Differential Scanning Calorimetry (DSC) can identify melting transitions (~40–60°C, depending on purity) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported solubility and stability data for 1,3-butylene glycol 3-stearate across studies?
- Methodological Answer : Discrepancies often arise from:
- Purity variations : Use standardized purification protocols (e.g., recrystallization in ethanol) and report purity thresholds (e.g., ≥98% by HPLC).
- Storage conditions : Test stability under inert atmospheres (N) and low-temperature storage (-20°C) to prevent hydrolysis .
- Solvent selection : Solubility in non-polar solvents (e.g., hexane) vs. polar aprotic solvents (e.g., DMSO) should be systematically compared using UV-Vis spectroscopy or turbidity measurements .
Q. How can researchers design in vitro assays to evaluate the surfactant or emulsifying properties of 1,3-butylene glycol 3-stearate in lipid-based drug delivery systems?
- Methodological Answer :
- Critical Micelle Concentration (CMC) : Determine via conductivity or fluorescence probe methods (e.g., pyrene emission spectra).
- Emulsion Stability : Prepare oil-in-water emulsions (e.g., 10% soybean oil, 1% test ester) and monitor droplet size (dynamic light scattering) over 24–72 hours.
- Drug Encapsulation Efficiency : Load hydrophobic drugs (e.g., curcumin) and quantify encapsulation via HPLC after ultracentrifugation .
Q. What advanced analytical techniques are suitable for detecting degradation products of 1,3-butylene glycol 3-stearate under oxidative or hydrolytic stress?
- Methodological Answer :
- LC-MS/MS : Identify hydrolyzed products (e.g., free stearic acid or 1,3-butanediol) using reverse-phase chromatography and fragmentation patterns.
- FTIR Spectroscopy : Monitor ester carbonyl peak (~1740 cm) reduction under accelerated aging (e.g., 40°C/75% RH).
- Accelerated Stability Testing : Use Arrhenius modeling to predict shelf life by correlating degradation kinetics at elevated temperatures .
Safety and Environmental Research
Q. What protocols ensure safe handling and disposal of 1,3-butylene glycol 3-stearate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles; avoid inhalation of aerosols.
- Waste Management : Neutralize acidic byproducts (from synthesis) with sodium bicarbonate before disposal. Collect organic waste in designated containers for incineration .
- Biodegradation Studies : Use OECD 301B (Ready Biodegradability Test) to assess environmental impact; low biodegradability may require mitigation strategies .
Data Analysis and Reproducibility
Q. How should researchers statistically validate batch-to-batch consistency in 1,3-butylene glycol 3-stearate synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., time, temperature, catalyst).
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to NMR or HPLC datasets to identify outlier batches.
- Control Charts : Monitor yield and purity across 10+ batches to establish process capability indices (e.g., C) .
Emerging Applications
Q. What methodologies explore the dielectric properties of 1,3-butylene glycol 3-stearate for bioelectronic or material science applications?
- Methodological Answer :
- Impedance Spectroscopy : Measure dielectric constant () and loss tangent () across 1 kHz–1 MHz using a LCR meter.
- Thin-Film Preparation : Spin-coat solutions onto ITO substrates; characterize uniformity via AFM or ellipsometry.
- Biocompatibility Testing : Use MTT assays on fibroblast cells (e.g., NIH/3T3) to assess cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
